In-Depth Technical Guide: CB-64D as a Selective Sigma-2 Receptor Agonist
In-Depth Technical Guide: CB-64D as a Selective Sigma-2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, an emerging therapeutic target implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases.[1][2] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is often overexpressed in proliferating cells, making it an attractive target for anti-cancer therapies.[3] CB-64D serves as a critical tool for elucidating the physiological roles of the σ2 receptor and for the development of novel therapeutics. This guide provides a comprehensive technical overview of CB-64D, including its binding characteristics, functional effects, and the experimental protocols to assess its activity.
Core Data Presentation
Binding Affinity and Selectivity of CB-64D
CB-64D exhibits a high affinity for the sigma-2 receptor and a remarkable selectivity over the sigma-1 (σ1) receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. This selectivity is crucial for minimizing off-target effects and for specifically probing σ2 receptor function.
| Receptor | CB-64D Ki (nM) | Selectivity (σ1/σ2) |
| Sigma-2 (σ2) | 16.5 | 185-fold |
| Sigma-1 (σ1) | 3063 |
Data compiled from Bowen WD, et al., Eur J Pharmacol. 1995.[1][2]
Functional Activity of CB-64D in SK-N-SH Neuroblastoma Cells
CB-64D acts as a functional agonist at the sigma-2 receptor, inducing downstream cellular effects such as an increase in intracellular calcium concentration and the induction of apoptosis.
| Functional Assay | Effect of CB-64D | Cell Line |
| Intracellular Calcium ([Ca2+]i) Mobilization | Induces a dose-dependent, transient rise in [Ca2+]i | SK-N-SH |
| Apoptosis Induction | Induces apoptosis | SK-N-SH |
Data compiled from Vilner BJ, et al., J Pharmacol Exp Ther. 2000 and MedchemExpress technical data.[1]
Signaling Pathways
Activation of the sigma-2 receptor by CB-64D initiates a cascade of intracellular signaling events. The primary known pathways involve the mobilization of intracellular calcium and the subsequent activation of apoptotic pathways.
CB-64D-Induced Calcium Signaling Pathway
CB-64D binding to the sigma-2 receptor (TMEM97), located on the endoplasmic reticulum, triggers the release of calcium from intracellular stores. This transient increase in cytosolic calcium is a key initiating event in the cellular response to CB-64D.
Caption: CB-64D-induced calcium release from the endoplasmic reticulum.
CB-64D-Mediated Apoptotic Pathway
The increase in intracellular calcium initiated by CB-64D can lead to cellular stress and the activation of the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.
Caption: CB-64D-induced intrinsic apoptotic signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of CB-64D.
Radioligand Binding Assay for Sigma-2 Receptor
This protocol is for determining the binding affinity of CB-64D for the sigma-2 receptor using competitive binding with a radiolabeled ligand, [3H]1,3-di-o-tolylguanidine ([3H]DTG).
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Materials:
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Rat liver membrane preparation (source of sigma-2 receptors)
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[3H]DTG (radioligand)
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(+)-Pentazocine (to mask sigma-1 receptors)
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CB-64D (test compound)
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Haloperidol (B65202) (for defining non-specific binding)
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Assay Buffer: 50 mM Tris-HCl, pH 7.4
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96-well plates
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Scintillation counter
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Procedure:
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Prepare serial dilutions of CB-64D in assay buffer.
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In a 96-well plate, add the following to each well for a final volume of 100 µL:
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Rat liver membrane preparation (typically 30-60 µg of protein).
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A fixed concentration of [3H]DTG (e.g., 5 nM).
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A fixed concentration of (+)-pentazocine (e.g., 100 nM) to saturate sigma-1 receptors.
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Varying concentrations of CB-64D.
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For total binding, omit CB-64D.
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For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) instead of CB-64D.
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Incubate the plate at room temperature for 120 minutes.
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Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
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Measure the radioactivity on the filters using a scintillation counter.
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Calculate the specific binding and determine the IC50 of CB-64D. Convert the IC50 to Ki using the Cheng-Prusoff equation.
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Intracellular Calcium Mobilization Assay
This protocol measures the ability of CB-64D to induce calcium release from intracellular stores in SK-N-SH cells.
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Materials:
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SK-N-SH cells
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Fluorescent calcium indicator dye (e.g., Fura-2 AM)
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CB-64D
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Thapsigargin (B1683126) (an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase)
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Calcium-free buffer
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Fluorometric imaging system or plate reader
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Procedure:
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Culture SK-N-SH cells to an appropriate confluency.
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Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
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Wash the cells to remove excess dye and resuspend them in a calcium-free buffer.
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Establish a baseline fluorescence reading.
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Add CB-64D at various concentrations and record the change in fluorescence over time.
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To confirm the source of calcium is from intracellular stores, pre-treat cells with thapsigargin before adding CB-64D. The CB-64D-induced calcium signal should be abolished.[4]
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Apoptosis Assay: Caspase-3 Activity
This assay quantifies the activation of caspase-3, a key executioner caspase in apoptosis, in response to CB-64D treatment.
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Materials:
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SK-N-SH cells
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CB-64D
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Caspase-3 activity assay kit (e.g., colorimetric or fluorometric)
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Microplate reader
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Procedure:
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Seed SK-N-SH cells in a 96-well plate and allow them to attach overnight.
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Treat the cells with various concentrations of CB-64D for a specified period (e.g., 24 hours).
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Lyse the cells according to the assay kit protocol.
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Add the caspase-3 substrate to the cell lysates.
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Incubate to allow for the cleavage of the substrate by active caspase-3.
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Measure the absorbance or fluorescence using a microplate reader.
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Quantify the fold-increase in caspase-3 activity relative to untreated control cells.
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Experimental Workflow
The characterization of a selective sigma-2 receptor agonist like CB-64D typically follows a logical progression of experiments, from initial binding assessment to functional characterization.
Caption: A typical experimental workflow for characterizing a selective sigma-2 agonist.
Conclusion
CB-64D is an invaluable pharmacological tool for the study of the sigma-2 receptor. Its high affinity and selectivity, coupled with its clear functional agonist activity, make it a standard reference compound in the field. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to investigate the roles of the sigma-2 receptor in health and disease, and to advance the development of novel therapeutics targeting this important receptor.
References
- 1. The establishment of a reliable cytotoxic system with SK-N-SH neuroblastoma cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
